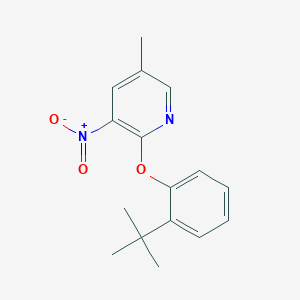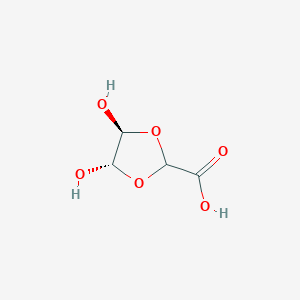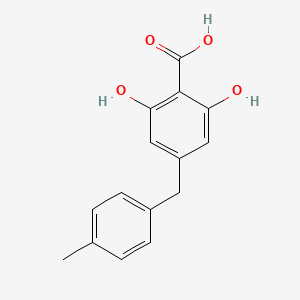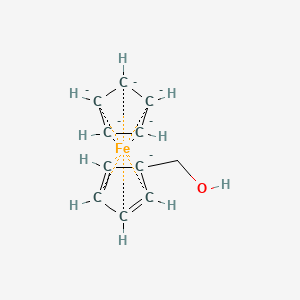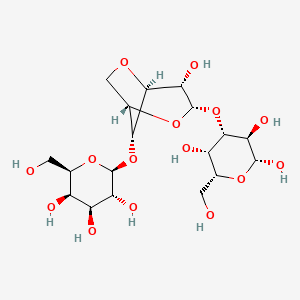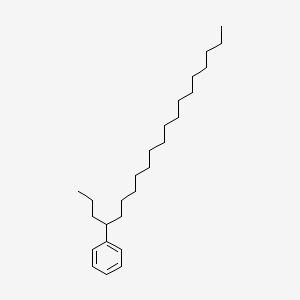
N-methoxy-2-(4-methoxycyclohexyl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-METHOXY-2-(4-METHOXY-CYCLOHEXYL)-N-METHYL-ACETAMIDE: is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group attached to both the nitrogen atom and the cyclohexyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-METHOXY-2-(4-METHOXY-CYCLOHEXYL)-N-METHYL-ACETAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxycyclohexanone, methylamine, and methoxyacetyl chloride.
Formation of Intermediate: The 4-methoxycyclohexanone undergoes a reaction with methylamine to form an intermediate compound.
Acylation Reaction: The intermediate is then subjected to an acylation reaction with methoxyacetyl chloride under controlled conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of N-METHOXY-2-(4-METHOXY-CYCLOHEXYL)-N-METHYL-ACETAMIDE may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-METHOXY-2-(4-METHOXY-CYCLOHEXYL)-N-METHYL-ACETAMIDE can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reducing agent used.
Substitution: It can participate in substitution reactions where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted amides or ethers.
Applications De Recherche Scientifique
Chemistry: N-METHOXY-2-(4-METHOXY-CYCLOHEXYL)-N-METHYL-ACETAMIDE is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications. It may possess anti-inflammatory, analgesic, or antimicrobial properties.
Industry: In the industrial sector, N-METHOXY-2-(4-METHOXY-CYCLOHEXYL)-N-METHYL-ACETAMIDE is used in the production of specialty chemicals and materials. It may be employed in the formulation of coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of N-METHOXY-2-(4-METHOXY-CYCLOHEXYL)-N-METHYL-ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-METHOXY-2-(4-METHOXY-CYCLOHEXYL)-N-ETHYL-ACETAMIDE: Similar structure with an ethyl group instead of a methyl group.
N-METHOXY-2-(4-METHOXY-PHENYL)-N-METHYL-ACETAMIDE: Similar structure with a phenyl ring instead of a cyclohexyl ring.
Uniqueness: N-METHOXY-2-(4-METHOXY-CYCLOHEXYL)-N-METHYL-ACETAMIDE is unique due to the presence of both methoxy and cyclohexyl groups, which confer specific chemical and physical properties
Propriétés
Formule moléculaire |
C11H21NO3 |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
N-methoxy-2-(4-methoxycyclohexyl)-N-methylacetamide |
InChI |
InChI=1S/C11H21NO3/c1-12(15-3)11(13)8-9-4-6-10(14-2)7-5-9/h9-10H,4-8H2,1-3H3 |
Clé InChI |
ZRDODMKARZJHQC-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)CC1CCC(CC1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Bis[(4-aminophenyl)methylidene]-3-methylcyclohexan-1-one;dihydrochloride](/img/structure/B13785268.png)
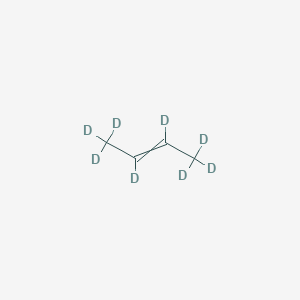
![3,3-Dimethyl-1,4-diazabicyclo[2.2.1]heptane-2,7-dione](/img/structure/B13785279.png)
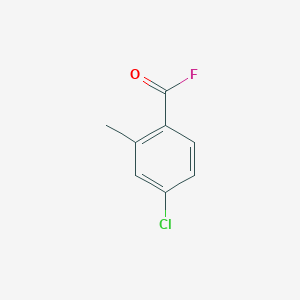
![2,2'-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bisethyl diacetate](/img/structure/B13785292.png)
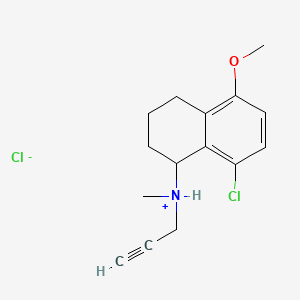
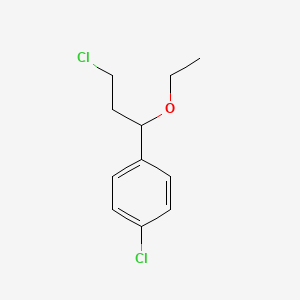
![2-[4-(Morpholin-4-yl)phenyl]-1,3-benzothiazole](/img/structure/B13785311.png)
